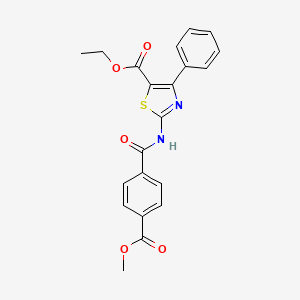

Ethyl 2-(4-(methoxycarbonyl)benzamido)-4-phenylthiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

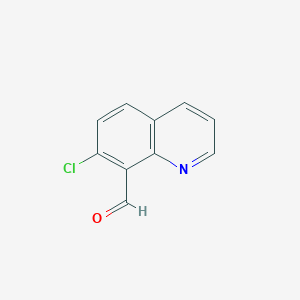

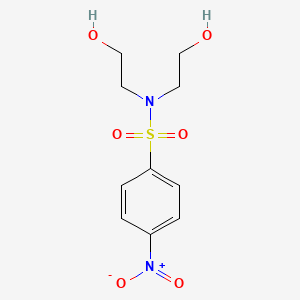

This compound is a derivative of thiazole, which is a heterocyclic compound with a five-membered C3NS ring. The compound also contains a benzamido group and a carboxylate ester group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving carboxylic acid derivatives and amines .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The thiazole ring, benzamido group, and carboxylate ester group would all contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the carboxylate ester group could undergo reactions such as hydrolysis, while the benzamido group might participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxylate ester and benzamido groups could impact its solubility .Scientific Research Applications

Synthesis and Derivative Formation

A significant application of ethyl 2-(4-(methoxycarbonyl)benzamido)-4-phenylthiazole-5-carboxylate is in the synthesis of complex organic compounds. Studies have shown its involvement in the synthesis of various derivatives that serve as intermediates for further chemical reactions. For instance, Mohamed (2021) described a convenient synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through interactions with different arylidinemalononitrile derivatives, showcasing its utility in creating novel compounds with potential biological activities Mohamed, 2021.

Antimicrobial and Biological Activities

Another research application is the exploration of antimicrobial and biological activities of derivatives formed from ethyl 2-(4-(methoxycarbonyl)benzamido)-4-phenylthiazole-5-carboxylate. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from reactions involving ester ethoxycarbonylhydrazones and found some compounds to exhibit good or moderate antimicrobial activities against various microorganisms, demonstrating its role in developing new antimicrobial agents Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007.

Photophysical Properties and Singlet Oxygen Activation

Amati et al. (2010) studied the photophysical properties and singlet oxygen activation capabilities of ethyl 2-arylthiazole-5-carboxylates, highlighting the potential use of these compounds in photochemical applications and as sensitizers in photo-oxidation processes. This research demonstrates the compound's relevance in material sciences and photophysics Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010.

Solid-Phase Synthesis Applications

Albericio & Bárány (2009) presented a method for solid-phase synthesis of C-terminal peptide amides under mild conditions using an acid-labile anchoring linkage, showcasing the compound's utility in peptide synthesis and drug development processes Albericio & Bárány, 2009.

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S/c1-3-28-20(26)17-16(13-7-5-4-6-8-13)22-21(29-17)23-18(24)14-9-11-15(12-10-14)19(25)27-2/h4-12H,3H2,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFWWTIMCVYUNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-(methoxycarbonyl)benzamido)-4-phenylthiazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2833339.png)

![Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate](/img/structure/B2833345.png)

![1-(2-chlorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide](/img/structure/B2833346.png)

![N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-2-phenylethanamine](/img/structure/B2833351.png)

![3-[[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-D-alanine hydrocholoride](/img/structure/B2833355.png)